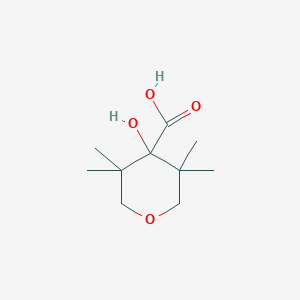
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further substituted with a benzoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzoyloxy)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The benzoyloxy group is introduced through a subsequent reaction with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(benzoyloxy)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
Ethyl 1-(benzoyloxy)piperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another related compound with variations in the position and type of substituents on the piperidine ring.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
ethyl 1-benzoyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Clave InChI |
CKPQTNSIIBLLGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



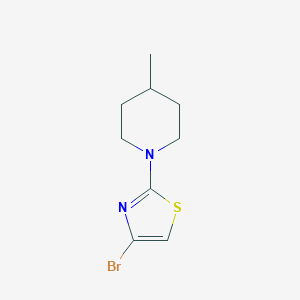
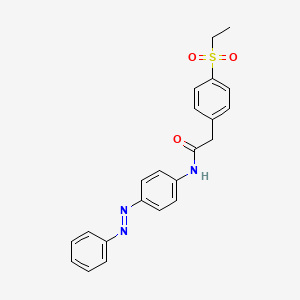
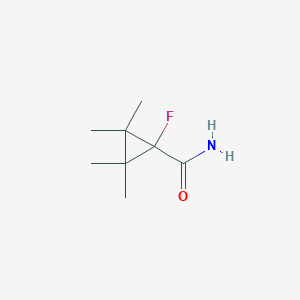
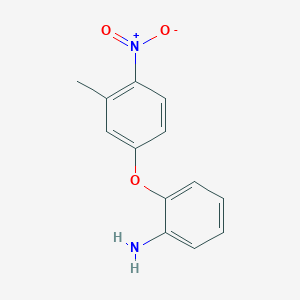
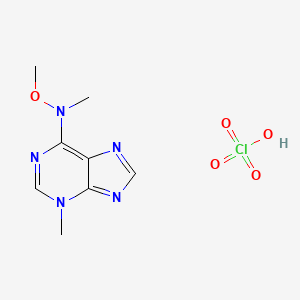
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
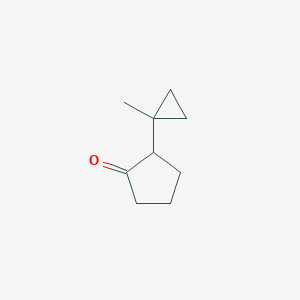
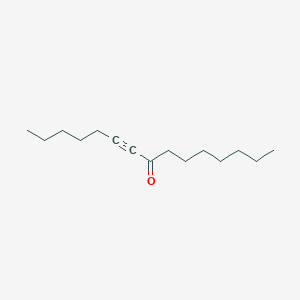
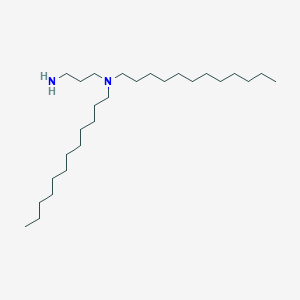
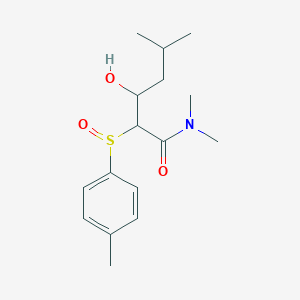
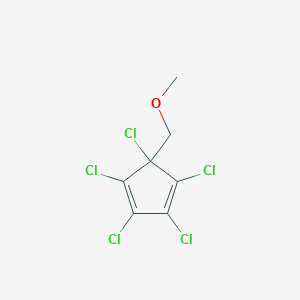
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
